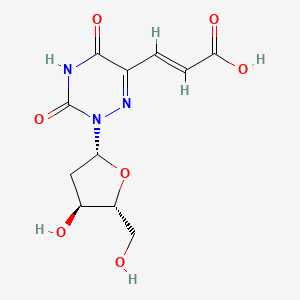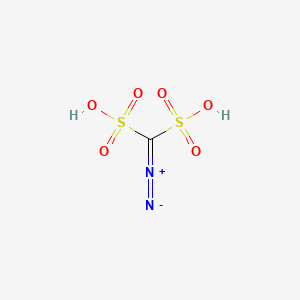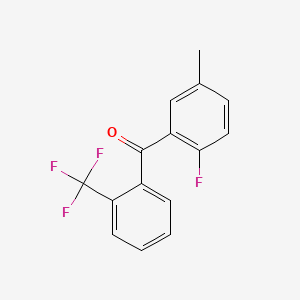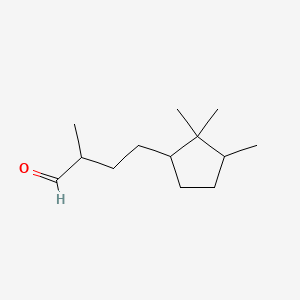
alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alfa,2,2,3-Tetrametilciclopentanobutiraldehído: es un compuesto orgánico con la fórmula molecular C13H24O . Es un derivado del ciclopentano, caracterizado por la presencia de múltiples grupos metilo y un grupo funcional aldehído.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de alfa,2,2,3-Tetrametilciclopentanobutiraldehído generalmente involucra los siguientes pasos:
Formación de derivados de ciclopentano: El paso inicial involucra la formación de un derivado de ciclopentano con las sustituciones de metilo deseadas. Esto se puede lograr mediante reacciones de alquilación utilizando haluros de alquilo apropiados y una base fuerte como el hidruro de sodio.
Introducción de aldehído: La introducción del grupo aldehído se puede lograr mediante la oxidación de un alcohol primario o la reducción de un derivado de ácido carboxílico. Los reactivos comunes para estas transformaciones incluyen el clorocromato de piridinio (PCC) para la oxidación y el hidruro de aluminio y litio (LiAlH4) para la reducción.
Métodos de producción industrial
En un entorno industrial, la producción de alfa,2,2,3-Tetrametilciclopentanobutiraldehído puede implicar métodos más eficientes y escalables. Los procesos catalíticos, como los que utilizan catalizadores de paladio o níquel, pueden facilitar la formación del anillo de ciclopentano y la introducción del grupo aldehído en un solo paso. Los reactores de flujo continuo y otras tecnologías avanzadas también se pueden emplear para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El alfa,2,2,3-Tetrametilciclopentanobutiraldehído sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: El aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: Los grupos metilo en el anillo de ciclopentano pueden sufrir reacciones de sustitución con halógenos u otros electrófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4)
Sustitución: Halógenos (por ejemplo, bromo, cloro), electrófilos
Productos principales
Oxidación: Ácido alfa,2,2,3-Tetrametilciclopentanobutanoico
Reducción: Alcohol alfa,2,2,3-Tetrametilciclopentanobutílico
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado
Aplicaciones Científicas De Investigación
El alfa,2,2,3-Tetrametilciclopentanobutiraldehído tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: El compuesto se puede utilizar en el estudio de reacciones catalizadas por enzimas que involucran aldehídos. También puede servir como un compuesto modelo para estudiar el metabolismo de aldehídos similares en sistemas biológicos.
Medicina: La investigación sobre las posibles aplicaciones terapéuticas del alfa,2,2,3-Tetrametilciclopentanobutiraldehído está en curso. Sus características estructurales pueden convertirlo en un candidato para el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de productos químicos y materiales especializados. Se puede utilizar en la producción de fragancias, sabores y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del alfa,2,2,3-Tetrametilciclopentanobutiraldehído involucra su interacción con varios objetivos moleculares y vías. El grupo aldehído es altamente reactivo y puede formar enlaces covalentes con nucleófilos, como aminoácidos en proteínas. Esta reactividad subyace a su potencial como inhibidor enzimático, donde puede modificar el sitio activo de las enzimas e interrumpir su función. Los grupos metilo del compuesto también pueden influir en su afinidad de unión y especificidad para diferentes objetivos moleculares.
Comparación Con Compuestos Similares
El alfa,2,2,3-Tetrametilciclopentanobutiraldehído se puede comparar con otros compuestos similares, como:
Ácido alfa,2,2,3-Tetrametilciclopentanocarboxílico: Este compuesto tiene un grupo ácido carboxílico en lugar de un grupo aldehído. Es menos reactivo pero más estable y se puede utilizar en diferentes aplicaciones.
Alcohol alfa,2,2,3-Tetrametilciclopentanobutílico: Este compuesto tiene un grupo alcohol primario en lugar de un grupo aldehído. Es menos reactivo y se puede utilizar como precursor para futuras transformaciones químicas.
Alfa,2,2,3-Tetrametilciclopentanona: Este compuesto tiene un grupo cetona en lugar de un grupo aldehído. Es más estable y se puede utilizar en diferentes aplicaciones sintéticas.
Propiedades
Número CAS |
94201-30-6 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-methyl-4-(2,2,3-trimethylcyclopentyl)butanal |
InChI |
InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
GUYGVAVSYCHUCB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1(C)C)CCC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


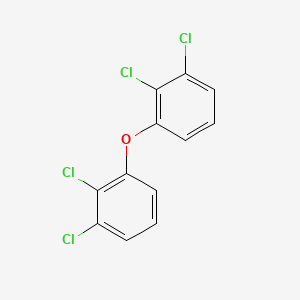
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)


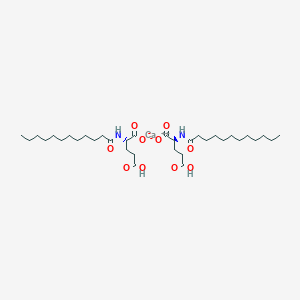
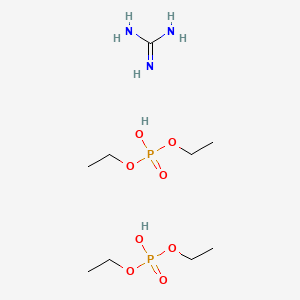


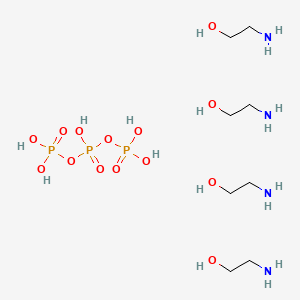
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
